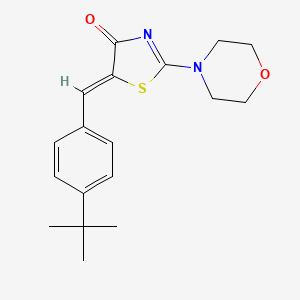

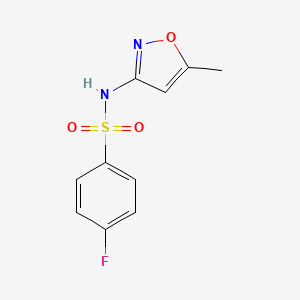

![molecular formula C17H26N2O4S B5513767 1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)

1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives are a class of compounds with significant pharmacological potential, including activities as enzyme inhibitors and receptor antagonists. Their structure allows for a wide variety of chemical modifications, enabling the exploration of biological activities and properties (Khalid et al., 2014; Sugimoto et al., 1990).

Synthesis Analysis

Synthesis of piperidine derivatives often involves multi-step chemical reactions starting from basic piperidine or its esters, followed by functionalization with various sulfonyl, acyl, or alkyl groups to achieve desired chemical properties and biological activities (Khalid et al., 2014; Golub & Becker, 2015).

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their biological activity. Modifications at specific positions can enhance or reduce their interaction with biological targets, such as enzymes or receptors. Structural analyses often involve advanced techniques like NMR and molecular docking studies (H. Khalid et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including acylation, sulfonylation, and alkylation, to introduce functional groups that modulate their chemical and biological properties. These reactions are crucial for enhancing the compounds' selectivity and potency towards specific biological targets (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and the nature of substituted groups. These properties are essential for the compound's bioavailability and pharmacokinetic profile (Canale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electron distribution, influence the biological activity and interaction of piperidine derivatives with biological systems. Studies focus on optimizing these properties to improve therapeutic potential and reduce side effects (Hsin et al., 2008).

科学的研究の応用

Synthesis and Radioligand Potential

1-(Ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide, as part of the broader class of piperidine derivatives, has been explored for its synthesis and potential as a radioligand for imaging applications. A related compound, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, demonstrated high affinity as a reversible inhibitor of acetylcholinesterase (AChE), indicating potential for in vivo imaging of AChE in mammalian brains despite uniform regional brain distribution observed in mice studies (Brown-Proctor et al., 1999).

Pharmacological Properties

Research into benzamide derivatives with structural similarities to 1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide revealed compounds with selective serotonin 4 receptor agonist activity. These derivatives showed potential as novel prokinetic agents with reduced side effects, indicating their utility in enhancing gastrointestinal motility (Sonda et al., 2004).

Chemical Synthesis and Biological Activity

Sulfonyl hydrazones and piperidine derivatives have been synthesized, showcasing the role of these scaffolds in medicinal chemistry. The synthesized compounds exhibited antioxidant and anticholinesterase activities, highlighting their potential for therapeutic applications. In particular, certain derivatives showed superior activity compared to standard antioxidants, underlining the importance of structural features such as the sulfonyl and piperidine groups in determining biological activity (Karaman et al., 2016).

Anti-Acetylcholinesterase Activity

The anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been studied, revealing significant enhancements in activity with specific substitutions. These findings suggest the potential use of these compounds as antidementia agents, with one compound showing remarkable selectivity and potency as an AChE inhibitor, thereby offering insights into the development of treatments for neurodegenerative diseases (Sugimoto et al., 1990).

特性

IUPAC Name |

1-ethylsulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-3-24(21,22)19-12-9-15(10-13-19)17(20)18-11-8-14-4-6-16(23-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCACQJCDDLKCGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)